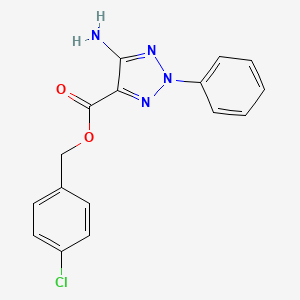
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that this compound can bind to specific targets in cancer cells and inhibit their growth. It is believed that this compound works by interfering with the DNA replication process in cancer cells, leading to their death.
Biochemical and Physiological Effects
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for the study of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One area of research that has shown promise is in the development of new cancer treatments. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use as an antimicrobial agent.
In conclusion, 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. While more research is needed to fully understand the mechanism of action of this compound, it shows promise as a potential treatment for a variety of diseases.
Méthodes De Synthèse
The synthesis of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The second step involves the reaction of 4-chlorobenzyl azide with phenylacetylene to form 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole. The final step involves the reaction of 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole with ethyl chloroformate to form 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Applications De Recherche Scientifique
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against a variety of bacterial and fungal strains.
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-8-6-11(7-9-12)10-23-16(22)14-15(18)20-21(19-14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTZPWJQFJACIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

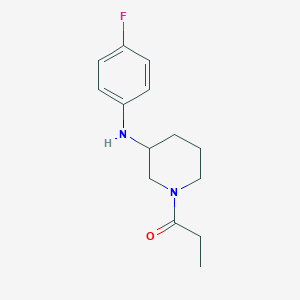
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
amino]methyl}benzoate](/img/structure/B6087994.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6088012.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)
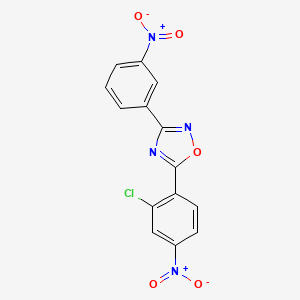
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
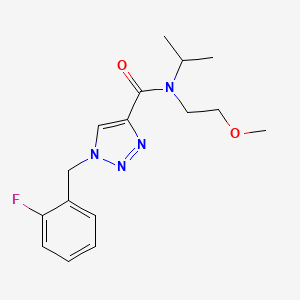
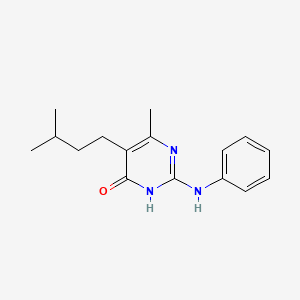

![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)